2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane
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Overview
Description
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is an organic compound that belongs to the class of diazaphosphinanes These compounds are characterized by a phosphorus atom bonded to two nitrogen atoms within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphorus trichloride derivative with an amine, followed by the introduction of ethoxy and methyl groups through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Diazaphosphinane: Lacks the ethoxy and methyl groups, resulting in different chemical properties.
1,3,2-Diazaphospholidine: A five-membered ring analog with different reactivity.
Phosphinanes: Compounds with similar phosphorus-nitrogen ring structures but different substituents.
Uniqueness
2-Ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane is unique due to the presence of ethoxy and methyl groups, which enhance its solubility and reactivity. These functional groups also provide additional sites for chemical modification, making the compound versatile for various applications.
Properties
CAS No. |
96475-46-6 |
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Molecular Formula |
C8H19N2OP |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
2-ethoxy-1,3,4-trimethyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C8H19N2OP/c1-5-11-12-9(3)7-6-8(2)10(12)4/h8H,5-7H2,1-4H3 |
InChI Key |
QIKNBRVSNFHJFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1N(CCC(N1C)C)C |
Origin of Product |
United States |
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